molecular formula C5H7N3O B13982365 Pyrrolo[3,4-c]pyrazol-3(2H)-one, 1,4,5,6-tetrahydro-

Pyrrolo[3,4-c]pyrazol-3(2H)-one, 1,4,5,6-tetrahydro-

Cat. No.: B13982365
M. Wt: 125.13 g/mol
InChI Key: WYDJLBQXTFMRJA-UHFFFAOYSA-N
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Description

Pyrrolo[3,4-c]pyrazol-3(2H)-one, 1,4,5,6-tetrahydro- is a heterocyclic compound that belongs to the class of pyrazole derivatives These compounds are known for their diverse biological activities and are widely used in medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Pyrrolo[3,4-c]pyrazol-3(2H)-one, 1,4,5,6-tetrahydro- typically involves the reaction of diethyl acetylenedicarboxylate with arylhydrazines. This reaction produces key intermediates that bear functional positions necessary for further transformations. The annellation to generate the maleimide moiety of the bicycle is a crucial step in the synthesis. Additionally, palladium-catalyzed C-C and C-N bond formation via Suzuki–Miyaura or Buchwald–Hartwig coupling reactions at the C-6 position has been investigated to provide novel access to various 1,6 di-substituted derivatives .

Industrial Production Methods

While specific industrial production methods for Pyrrolo[3,4-c]pyrazol-3(2H)-one, 1,4,5,6-tetrahydro- are not extensively documented, the general approach involves large-scale synthesis using the aforementioned synthetic routes. Optimization of reaction conditions, such as temperature, solvent, and catalyst choice, is essential to achieve high yields and purity in industrial settings.

Chemical Reactions Analysis

Types of Reactions

Pyrrolo[3,4-c]pyrazol-3(2H)-one, 1,4,5,6-tetrahydro- undergoes various chemical reactions, including:

    Oxidation: This reaction can introduce additional functional groups or modify existing ones.

    Reduction: This reaction can reduce double bonds or other reducible groups within the molecule.

    Substitution: This reaction involves the replacement of one functional group with another, often using nucleophilic or electrophilic reagents.

Common Reagents and Conditions

Common reagents used in these reactions include palladium catalysts for coupling reactions, oxidizing agents like hydrogen peroxide for oxidation, and reducing agents such as sodium borohydride for reduction. Reaction conditions typically involve controlled temperatures, specific solvents, and appropriate reaction times to achieve the desired transformations .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, palladium-catalyzed coupling reactions can yield various substituted derivatives, while oxidation and reduction reactions can modify the functional groups present on the molecule.

Scientific Research Applications

Pyrrolo[3,4-c]pyrazol-3(2H)-one, 1,4,5,6-tetrahydro- has several scientific research applications, including:

Mechanism of Action

The mechanism of action of Pyrrolo[3,4-c]pyrazol-3(2H)-one, 1,4,5,6-tetrahydro- involves its interaction with specific molecular targets and pathways. For instance, as a phosphatase inhibitor, it can modulate the activity of enzymes involved in dephosphorylation processes, thereby affecting various cellular functions. Molecular docking studies have shown that it can bind to active sites of target proteins, forming essential hydrogen bonds and other interactions that stabilize the inhibitor-protein complex .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Pyrrolo[3,4-c]pyrazol-3(2H)-one, 1,4,5,6-tetrahydro- stands out due to its unique fused bicyclic structure, which imparts distinct chemical properties and biological activities. Its ability to undergo various chemical reactions and form diverse derivatives makes it a valuable compound in both research and industrial applications.

Properties

Molecular Formula

C5H7N3O

Molecular Weight

125.13 g/mol

IUPAC Name

2,4,5,6-tetrahydro-1H-pyrrolo[3,4-c]pyrazol-3-one

InChI

InChI=1S/C5H7N3O/c9-5-3-1-6-2-4(3)7-8-5/h6H,1-2H2,(H2,7,8,9)

InChI Key

WYDJLBQXTFMRJA-UHFFFAOYSA-N

Canonical SMILES

C1C2=C(CN1)NNC2=O

Origin of Product

United States

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